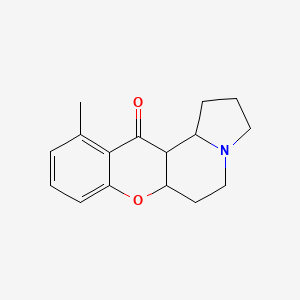
Elaeocarpine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elaeocarpine is an indolizidine alkaloid found in plants of the Elaeocarpus genus. These plants are known for producing a variety of bioactive compounds, including alkaloids, phenolic compounds, and flavonoids. This compound has garnered interest due to its potential pharmacological properties, including its interaction with the human delta-opioid receptor, which is of particular interest in analgesic drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of Elaeocarpine involves a modular and divergent approach. The synthesis starts with commercially available materials and proceeds through a series of steps, including aldol/dehydration/oxa-Michael processes to construct the tetrahydrobenzopyran-4-one framework. A key step in the synthesis is the NbCl5-mediated intramolecular Mannich reaction, which helps build the C ring and secure both stereoisomers present in natural products .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Elaeocarpine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxothis compound.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxothis compound and various substituted derivatives of this compound, which can have different pharmacological properties .
Applications De Recherche Scientifique
Chemistry: Elaeocarpine and its derivatives are used as intermediates in the synthesis of other bioactive compounds.
Industry: This compound is used in the development of pharmaceuticals and other bioactive products.
Mécanisme D'action
Elaeocarpine exerts its effects primarily through its interaction with the delta-opioid receptor. This interaction can modulate pain perception and provide analgesic effects. The compound may also interact with other molecular targets and pathways, contributing to its pharmacological properties .
Comparaison Avec Des Composés Similaires
Elaeocarpine is part of a group of indolizidine alkaloids found in Elaeocarpus plants. Similar compounds include:
Isothis compound: An isomer of this compound with similar pharmacological properties.
Oxothis compound: An oxidized form of this compound.
Elaeocarpidine: Another alkaloid found in Elaeocarpus plants with distinct pharmacological activities.
This compound is unique due to its specific interaction with the delta-opioid receptor, which is not as prominent in some of the other related compounds .
Propriétés
Numéro CAS |
30891-90-8 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one |
InChI |
InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3 |
Clé InChI |
DXTYYNIKCKARPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


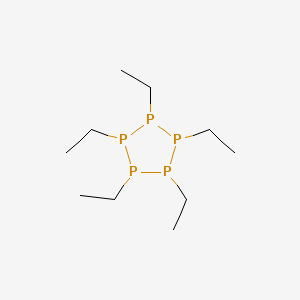
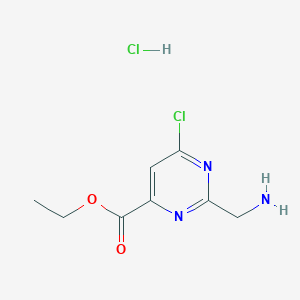

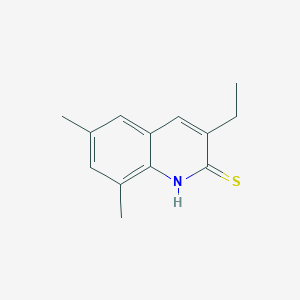
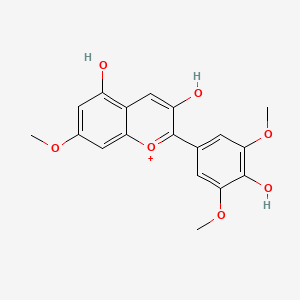
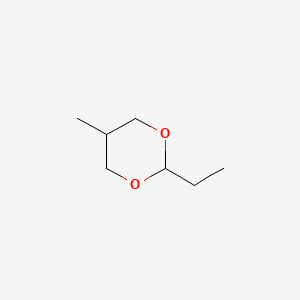
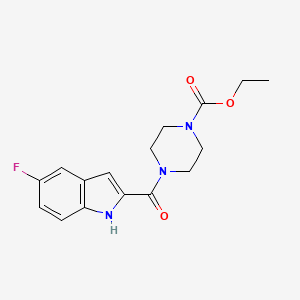
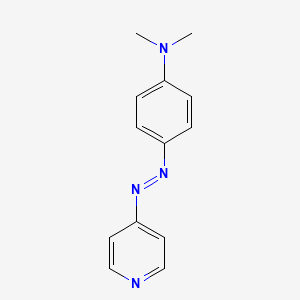
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
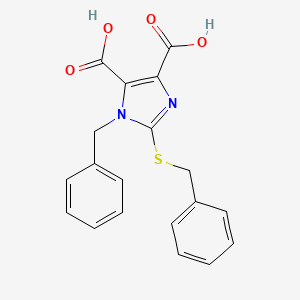
![2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B14167837.png)
![Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B14167838.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene)](/img/structure/B14167840.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-](/img/structure/B14167841.png)
